Compound Identification
The compound 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule characterized by its unique structural features. It is identified by the CAS number 929837-07-0 and has a molecular formula of C28H30N2O4 with a molecular weight of 458.5 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry.
Classification
This compound belongs to the class of furochromenes, which are known for their various biological activities, including anti-inflammatory and anticancer properties. The presence of the piperazine moiety suggests possible interactions with neurotransmitter systems, making it of interest in pharmacological research.
Methods of Synthesis
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves several key steps:
Structural Details
The molecular structure of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can be represented as follows:
CC(C)C1=CC(=O)OC2=C(C1=C(C=C2)C(C)=C(C)C=C)C(=O)N(C(=O)CCN1CCCCC1)C1=CC=CC=C1This notation indicates the presence of multiple functional groups, including ketones and ethers, which contribute to its chemical reactivity and biological properties.
Reactions Involving the Compound
The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is not fully elucidated but is hypothesized to involve:
This dual action could position the compound as a candidate for treating neurological disorders or enhancing cognitive function.
These properties suggest that the compound may exhibit good bioavailability and permeability characteristics.
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has potential applications in:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7